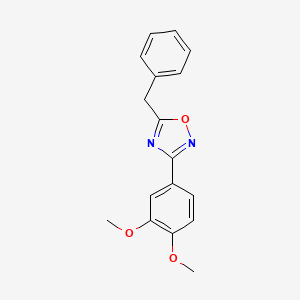

![molecular formula C11H8N2S3 B5566691 3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione](/img/structure/B5566691.png)

3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiazino and benzothiazole derivatives involves multi-step chemical reactions, often starting from basic heterocyclic frameworks. For instance, Abe et al. (1999) described the revision of structures for cycloadducts from reactions involving imidazo[2,1-b]benzothiazole derivatives and propiolic esters, leading to compounds with related structural motifs (Abe, Fujii, Kakehi, & Shiro, 1999). Another example includes the synthesis of tetracyclic iminosugars fused with benzo[e][1,3]thiazin-4-one, showcasing the versatility in creating complex structures from simpler benzothiazole units (Yin et al., 2016).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical behavior of compounds like 3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione. X-ray crystallography and spectroscopic methods such as NMR and HRMS are commonly employed. For example, the structural elucidation of related compounds has been achieved through these techniques, confirming the presence of specific substituents and molecular configurations that are essential for their reactivity and properties (Kobayashi & Fujiwara, 2020).

Scientific Research Applications

Antimicrobial Activities

Research on benzothiazole derivatives reveals their significant antimicrobial activities. For instance, Schiff bases derived from amino-benzothiazole and their metal complexes have been synthesized and shown to exhibit good antimicrobial activity against bacterial strains causing infections in various parts of the human body (Mishra et al., 2019). These findings suggest that related compounds, including "3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione," could have potential applications in developing antimicrobial agents.

HIV-RT Inhibitory Activity

Another area of application is the development of HIV treatments. A study involving the synthesis of tetracyclic iminosugars fused with benzo[e][1,3]thiazin-4-one demonstrated HIV reverse transcriptase (RT) inhibitory activities. Among the synthesized compounds, one showed significant efficacy with an IC50 value, indicating a strong inhibitory effect on HIV-RT activity (Yin et al., 2016). This highlights the potential for benzothiazole and thiazino compounds in antiviral research.

Anti-inflammatory and Molecular Docking Studies

The synthesis of new triazinane-2-thiones and imino thiazolidinone-4-ones has been explored for their anti-inflammatory properties. Molecular docking studies supported these compounds' activity, indicating high inhibition constant and binding energy, which are crucial for anti-inflammatory effectiveness (Kotte et al., 2020). Such studies suggest that compounds like "3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione" could be valuable in developing new anti-inflammatory drugs.

properties

IUPAC Name |

3-imino-4-methyl-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S3/c1-6-9(12)16-11(14)13-7-4-2-3-5-8(7)15-10(6)13/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJRKDKVNZXZCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2N(C3=CC=CC=C3S2)C(=S)SC1=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5566615.png)

![6-({[(2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5566635.png)

![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)

![3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)

![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)

![methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5566677.png)

![2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)

![3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5566701.png)

![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)

![N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5566719.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566720.png)